Cas no 35834-26-5 (Cirramycin A1,4'-deoxy-)

Cirramycin A1,4'-deoxy- structure
Cirramycin A1,4'-deoxy- structure
Product Name:Cirramycin A1,4'-deoxy-
Numero CAS:35834-26-5
MF:C31H51NO9
MW:581.737950563431
CID:307011
PubChem ID:6537204
Update Time:2025-04-19

Cirramycin A1,4'-deoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Cirramycin A1,4'-deoxy-
    • 2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • ROSAMICIN FROM MICROMONOSPORA ROSARIA
    • Antibiotic 67-694
    • Antibiotic M 4365A2
    • Cirramycin A1,4'-deoxy
    • Juvenimicin A3
    • Juvenimicin A3 Rosaramicin
    • ROSAMICIN
    • Rosaramicin
    • Rosaramicina [INN-Spanish]
    • Rosaramicine [INN-French]
    • Rosaramicinum [INN-Latin]
    • 35834-26-5
    • Rosaramicin [USAN:INN:BAN]
    • 4'-Deoxycirramycin A1
    • 4,17-Dioxabicyclo(14.1.0)heptadec-14-ene-10-acetaldehyde, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-
    • ROSARAMICIN [USAN]
    • SCH-14947
    • ROSARAMICIN [INN]
    • Rosaramicinum
    • Cirramycin A1, 4'-deoxy-
    • 2-[(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • Cirramycin A(sub 1), 4'-deoxy-
    • Rosaramicina
    • DTXSID4046361
    • IUPCWCLVECYZRV-JZMZINANSA-N
    • NSC-175150
    • GTPL10855
    • M 4365A2
    • ROSARAMICIN [MART.]
    • Rosamicin, from Micromonospora rosaria, ~98%
    • AKOS040747422
    • (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • ANTIBIOTIC M-4365A2
    • 2-((1S,2R,3R,7R,8S,9S,10R,12R,16S,E)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl)acetaldehyde
    • Rosaramicine
    • Antibiotic 67694
    • ROSARAMICIN [MI]
    • 4'-Deoxycirramycin A(sub 1)
    • Q7367362
    • CHEBI:87084
    • Sch 14947
    • NSC 175150
    • UNII-E907BNQ7SH
    • CHEMBL8965
    • EINECS 252-742-1
    • E907BNQ7SH
    • ANTIBIOTIC T-1124C
    • SCH14947
    • MFCD00133803
    • M-4365A2
    • 3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-tridesoxy-3-dimethylamino-beta-O-xylo-hexopyranosyl)oxy)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-10-acetaldehyd
    • Stereoisomer of 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-((3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl)oxy)-4,17-dioxabicyclo(14.1.0)heptadec-14-ene-10-acetaldehyde
    • Rosamycin
    • SCHEMBL1649596
    • AKOS005423671
    • NSC175150
    • 4, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-glucopyranosyl]oxy]-
    • ROSAMICIN BASE
    • D05757
    • 4, 3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-
    • Stereoisomer of 3-ethyl-7-hydroxy-2,12,16-tetramethyl-5,13-dioxo-9-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-10-acetaldehyde
    • CHEMBL1966403
    • Rosaramicin (USAN/INN)
    • NS00011676
    • CHEMBL2357105
    • NCGC00183657-01
    • 2-[(14Z)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • Tox21_112063
    • NCGC00163616-01
    • 2-[(7R,8S,9S,10R,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde
    • SCHEMBL134724
    • Tox21_113415
    • CAS-35834-26-5
    • DTXCID2026361
    • Antibiotic T 1124C
    • Rosaramicinum (INN-Latin)
    • (1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo(14.1.0)heptadec-14-en-9-yl 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranoside
    • Rosaramicina (INN-Spanish)
    • ROSARAMICIN (MART.)
    • 2-((1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl)oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo(14.1.0)heptadec-14-en-10-yl)acetaldehyde
    • Rosaramicine (INN-French)
    • Inchi: 1S/C31H51NO9/c1-9-25-20(5)29-31(6,41-29)12-10-23(34)17(2)14-21(11-13-33)28(19(4)24(35)16-26(36)39-25)40-30-27(37)22(32(7)8)15-18(3)38-30/h10,12-13,17-22,24-25,27-30,35,37H,9,11,14-16H2,1-8H3/b12-10+/t17-,18-,19+,20-,21+,22+,24-,25-,27-,28-,29+,30+,31+/m1/s1
    • Chiave InChI: IUPCWCLVECYZRV-JZMZINANSA-N
    • Sorrisi: O1[C@]2(C=CC([C@H](C)C[C@H](CC=O)[C@@H]([C@@H](C)[C@@H](CC(=O)O[C@H](CC)[C@@H](C)[C@H]12)O)O[C@H]1[C@@H]([C@H](C[C@@H](C)O1)N(C)C)O)=O)C |t:2|

Proprietà calcolate

  • Massa esatta: 581.35600
  • Massa monoisotopica: 581.356
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 6
  • Complessità: 941
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 13
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 135A^2

Proprietà sperimentali

  • Densità: 1.1598 (rough estimate)
  • Punto di fusione: 119-122°
  • Punto di ebollizione: 640.04°C (rough estimate)
  • Punto di infiammabilità: 398.1°C
  • Indice di rifrazione: 1.6310 (estimate)
  • Solubilità: methanol: 10 mg/mL, clear, light yellow
  • PSA: 135.13000
  • LogP: 2.67040
  • Merck: 13,8342
  • Rotazione specifica: D26 -35° (ethanol)

Cirramycin A1,4'-deoxy- Informazioni sulla sicurezza

  • WGK Germania:3
  • Codice categoria di pericolo: 20/21/22
  • Istruzioni di sicurezza: 26-36
  • CODICI DEL MARCHIO F FLUKA:10
  • RTECS:JG6800000
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:2-8°C
  • Frasi di rischio:R20/21/22
  • Tossicità:LD50 in mice (mg/kg): 625 s.c.; 350 i.p.; 155 i.v. (Wagman)

Cirramycin A1,4'-deoxy- Letteratura correlata

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD